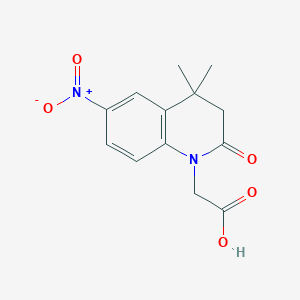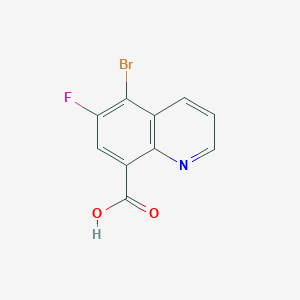
7-Hydroxyquinoline-3-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyquinoline-3-carboxylic acid hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyquinoline-3-carboxylic acid hydrobromide typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical synthesis protocols are well-established for constructing the principal quinoline scaffold. Modern methods also involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and minimize environmental impact. The use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dilute hydrochloric acid, phosphorus trichloride, and various transition metal catalysts . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often derivatives with enhanced biological or chemical properties.
Scientific Research Applications
7-Hydroxyquinoline-3-carboxylic acid hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in various biological processes . This binding can lead to the disruption of cellular functions, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-hydroxyquinoline-4-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
Uniqueness
7-Hydroxyquinoline-3-carboxylic acid hydrobromide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
7-hydroxyquinoline-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8;/h1-5,12H,(H,13,14);1H |
InChI Key |
RYSFBNWPHRRKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


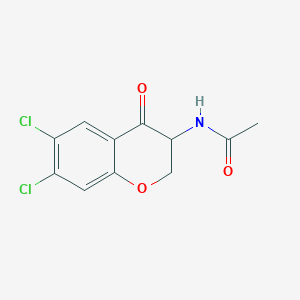
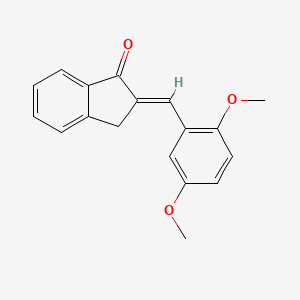
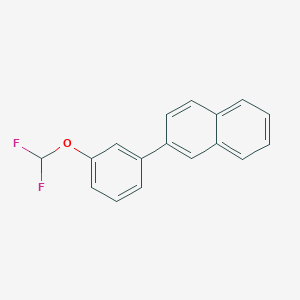
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
